An In-depth Technical Guide to the Physicochemical Properties of 8-(3-Pyridyl)theophylline
An In-depth Technical Guide to the Physicochemical Properties of 8-(3-Pyridyl)theophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(3-Pyridyl)theophylline is a synthetic derivative of theophylline, a methylxanthine compound widely used in the treatment of respiratory diseases. The substitution at the 8-position of the theophylline scaffold with a 3-pyridyl group is anticipated to modulate its physicochemical and pharmacological properties, potentially influencing its potency, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 8-(3-Pyridyl)theophylline, outlines standard experimental protocols for their determination, and explores its likely biological targets and associated signaling pathways.
Core Physicochemical Properties
The following table summarizes the available and predicted physicochemical data for 8-(3-Pyridyl)theophylline. It is important to note that while some properties have been computationally predicted, experimental verification is crucial for definitive characterization.
| Property | Value | Source |
| IUPAC Name | 1,3-dimethyl-8-(pyridin-3-yl)-7H-purine-2,6-dione | PubChemLite[1] |
| Chemical Formula | C₁₂H₁₁N₅O₂ | ChemicalBook[2] |
| Molecular Weight | 257.25 g/mol | ChemicalBook[2] |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CN=CC=C3 | PubChemLite |
| InChI | InChI=1S/C12H11N5O2/c1-16-10-8(11(18)17(2)12(16)19)14-9(15-10)7-4-3-5-13-6-7/h3-6H,1-2H3,(H,14,15) | PubChemLite |
| InChIKey | XUYWNICQFANXQY-UHFFFAOYSA-N | PubChemLite |
| Predicted XlogP | 1.1 | PubChemLite |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Aqueous Solubility | Not available | |
| pKa | Not available |
Experimental Protocols for Physicochemical Characterization
Due to the limited availability of experimental data for 8-(3-Pyridyl)theophylline, this section details the standard methodologies for determining key physicochemical properties. These protocols are widely applicable to crystalline organic compounds.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a common and reliable technique for its determination.
Methodology:
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Sample Preparation: A small amount of the finely powdered, dry 8-(3-Pyridyl)theophylline is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.
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Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the substance first begins to melt (onset) and the temperature at which it completely liquefies (clear point) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
pKa Determination (UV-Spectrophotometric Method)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which influences its solubility, absorption, and receptor interactions. UV-visible spectrophotometry is a sensitive method for determining the pKa of compounds with a chromophore.
Methodology:
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Solution Preparation: A stock solution of 8-(3-Pyridyl)theophylline is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are then diluted into a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
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UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.
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Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different molar absorptivities is plotted against the pH.
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pKa Calculation: The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum absorbance values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most reliable method for its determination.
Methodology:
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Phase Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
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Partitioning: A known amount of 8-(3-Pyridyl)theophylline is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken gently for a sufficient time to allow for the equilibrium partitioning of the compound between the two phases.
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Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
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LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Biological Activity and Signaling Pathways
Based on the pharmacology of theophylline and other 8-substituted derivatives, 8-(3-Pyridyl)theophylline is expected to exert its biological effects primarily through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
Adenosine Receptor Antagonism
Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[3] These are G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. Antagonism of these receptors by 8-(3-Pyridyl)theophylline would block the downstream signaling cascades initiated by adenosine. For instance, antagonism of A₁ and A₂A receptors in the central nervous system can lead to stimulant effects.
Phosphodiesterase (PDE) Inhibition
Theophylline is also a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, 8-(3-Pyridyl)theophylline would lead to an accumulation of these second messengers, resulting in a variety of cellular responses, including smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.
Conclusion
8-(3-Pyridyl)theophylline is a compound of significant interest for drug development, given its structural relationship to the well-established therapeutic agent, theophylline. While its core chemical identity is defined, a comprehensive experimental characterization of its physicochemical properties is currently lacking in the public domain. The experimental protocols outlined in this guide provide a clear roadmap for obtaining this crucial data. Furthermore, its anticipated dual-action as an adenosine receptor antagonist and a phosphodiesterase inhibitor suggests a complex pharmacological profile that warrants further investigation to elucidate its full therapeutic potential. The signaling pathway diagrams provided offer a conceptual framework for understanding its likely mechanisms of action at the molecular level. Future research should focus on the experimental determination of its physicochemical parameters and a detailed pharmacological characterization to validate these hypotheses and guide further drug development efforts.
